1-(3-Bromopropyl)-3,5-difluorobenzene
Description
Contextualization within Halogenated Aromatic Building Blocks
Halogenated aromatic compounds are a cornerstone of modern organic synthesis, serving as versatile intermediates in the creation of a vast array of complex organic molecules. nbinno.com The presence of halogen atoms on an aromatic ring provides a reactive handle for various chemical transformations, most notably cross-coupling reactions. These reactions, such as the Suzuki, Heck, and Sonogashira couplings, allow for the formation of new carbon-carbon bonds, enabling the assembly of intricate molecular frameworks. nbinno.com
The utility of halogenated aromatics extends to their influence on the electronic properties of the molecule. The electron-withdrawing nature of halogens can alter the reactivity of the aromatic ring and adjacent functional groups. This modulation of electronic character is a critical aspect of rational molecular design, particularly in the development of pharmaceuticals and functional materials.
Significance of Difluorinated Phenyl Moieties in Advanced Molecular Design
The incorporation of fluorine atoms into organic molecules has become a powerful strategy in medicinal chemistry and materials science. nih.gov The 3,5-difluorophenyl group, a key feature of 1-(3-bromopropyl)-3,5-difluorobenzene, imparts several advantageous properties. The strong electron-withdrawing nature of the two fluorine atoms can significantly influence the acidity of nearby protons and the binding affinity of the molecule to biological targets. nih.gov
Furthermore, the introduction of fluorine can enhance the metabolic stability of a drug candidate by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes. acs.org This can lead to improved pharmacokinetic profiles, such as a longer half-life in the body. The lipophilicity of a molecule, a crucial parameter for its ability to cross cell membranes, can also be fine-tuned by the strategic placement of fluorine atoms. nih.gov In the realm of medical imaging, the fluorine-18 (B77423) isotope is a widely used positron emitter for Positron Emission Tomography (PET), a powerful diagnostic tool. researchgate.net Molecules containing the difluorophenyl moiety are therefore of great interest as precursors for the synthesis of novel PET imaging agents. researchgate.net
Historical Development and Emerging Research Trends involving this compound
The development of synthetic methodologies for organofluorine compounds has been a significant area of research over the past several decades. The synthesis of the precursor, 1-bromo-3,5-difluorobenzene (B42898), can be achieved through various methods, including the Sandmeyer reaction starting from 3,5-difluoroaniline. google.comgoogle.com
Current research trends point towards the increasing use of specialized building blocks like this compound in the synthesis of targeted therapeutic agents and advanced materials. The dual reactivity of the molecule—the potential for cross-coupling reactions at the (inferred) aryl-magnesium bromide bond and nucleophilic substitution at the bromopropyl chain—allows for a modular and efficient approach to complex molecule synthesis.
Emerging research is likely to focus on leveraging the unique properties of the 3,5-difluorophenyl group in the design of novel PET tracers for neuroimaging and oncology. The development of more efficient and scalable synthetic routes to this compound and its derivatives will be crucial for advancing these research frontiers. The continued exploration of its reactivity and its incorporation into diverse molecular scaffolds promises to unlock new possibilities in various fields of chemical science.
Structure
3D Structure
Properties
IUPAC Name |
1-(3-bromopropyl)-3,5-difluorobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrF2/c10-3-1-2-7-4-8(11)6-9(12)5-7/h4-6H,1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLZOAGVUGYVJDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)F)CCCBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrF2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 1 3 Bromopropyl 3,5 Difluorobenzene
Chemo- and Regioselective Synthesis Strategies for 1-(3-Bromopropyl)-3,5-difluorobenzene
The primary challenge in the synthesis of this compound lies in the selective introduction of the bromopropyl group onto the 1,3-difluorobenzene (B1663923) ring. A common and effective method for forming a carbon-carbon bond on an aromatic ring is the Friedel-Crafts acylation. masterorganicchemistry.com In this case, 1,3-difluorobenzene would be acylated with 3-bromopropionyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to form 1-(3-bromo-1-oxopropyl)-3,5-difluorobenzene. This ketone intermediate can then be reduced to the desired product.
Chemo-selectivity: The Friedel-Crafts acylation is generally a chemoselective reaction. The acylium ion, formed from the reaction of 3-bromopropionyl chloride and the Lewis acid, is a highly effective electrophile that preferentially reacts with the aromatic ring over other potential reaction sites. youtube.com A key advantage of Friedel-Crafts acylation is the deactivation of the product ketone towards further acylation, which prevents polysubstitution. youtube.com This is because the acyl group is an electron-withdrawing group, making the aromatic ring less nucleophilic and thus less reactive than the starting material. youtube.com
Regio-selectivity: The directing effects of the two fluorine atoms on the benzene (B151609) ring are crucial for determining the position of the incoming acyl group. Fluorine is an ortho-, para-directing deactivator. In 1,3-difluorobenzene, the positions ortho and para to one fluorine atom are also ortho and para to the second fluorine atom. The most likely positions for electrophilic attack are C4 and C6 (ortho to one fluorine and para to the other) and C2 (ortho to both fluorine atoms). Steric hindrance at the C2 position generally disfavors substitution at this site. Therefore, the primary product of the Friedel-Crafts acylation of 1,3-difluorobenzene is expected to be the 2,4-difluoro-substituted ketone. However, in the case of 1,3-difluorobenzene, the substitution is directed to the 4-position, leading to a single major regioisomer.
| Reactant 1 | Reactant 2 | Catalyst | Expected Major Product | Ref. |
| 1,3-Difluorobenzene | 3-Bromopropionyl chloride | AlCl₃ | 1-(3-Bromo-1-oxopropyl)-2,4-difluorobenzene | libretexts.org |
It is important to note that while the fluorine atoms are deactivating, Friedel-Crafts acylations on halogenated benzenes are well-established. masterorganicchemistry.com The reaction conditions, particularly the choice of Lewis acid and solvent, can be tuned to achieve the desired reactivity and selectivity.
Novel Approaches for the Functionalization of 3,5-Difluorobenzene with a Bromopropyl Chain
The introduction of the bromopropyl chain onto the 3,5-difluorobenzene ring is a multi-step process. Following the initial Friedel-Crafts acylation to produce the ketone intermediate, a subsequent reduction of the carbonyl group is necessary to yield the final alkyl chain.
Two classical methods for this transformation are the Wolff-Kishner reduction and the Clemmensen reduction.
Wolff-Kishner Reduction: This reaction involves the conversion of the ketone to a hydrazone, which is then heated with a strong base, such as potassium hydroxide, in a high-boiling solvent like ethylene (B1197577) glycol. wikipedia.orglibretexts.org The driving force is the formation of nitrogen gas, which is a very stable molecule. masterorganicchemistry.com This method is suitable for substrates that are sensitive to acidic conditions. libretexts.org The harsh basic conditions and high temperatures, however, can be a limitation for some complex molecules. wikipedia.org
Clemmensen Reduction: This method employs a zinc-mercury amalgam in concentrated hydrochloric acid to reduce the ketone. libretexts.orgwikipedia.org It is particularly effective for aryl-alkyl ketones, such as the intermediate in this synthesis. wikipedia.org The strongly acidic conditions make it unsuitable for acid-sensitive substrates. libretexts.org The mechanism of the Clemmensen reduction is not fully understood but is thought to involve electron transfer from the metal surface. libretexts.org
A comparison of these two methods is presented in the table below:
| Reduction Method | Reagents | Conditions | Advantages | Disadvantages | Ref. |
| Wolff-Kishner | Hydrazine (N₂H₄), KOH | High temperature (e.g., 200 °C) in ethylene glycol | Good for acid-sensitive substrates | Harsh basic conditions, high temperature | wikipedia.orgalfa-chemistry.com |
| Clemmensen | Zn(Hg), conc. HCl | Reflux | Effective for aryl-alkyl ketones | Harsh acidic conditions, not for acid-sensitive substrates | libretexts.orgwikipedia.org |
More modern and milder methods for ketone reduction could also be considered, such as catalytic hydrogenation over a noble metal catalyst (e.g., Pd/C) under acidic conditions or ionic hydrogenation.
Optimization of Reaction Conditions and Yields in the Synthesis of this compound
Optimizing the reaction conditions for both the Friedel-Crafts acylation and the subsequent reduction is crucial for maximizing the yield and purity of the final product.
Optimization of Friedel-Crafts Acylation: Several parameters can be adjusted to optimize the Friedel-Crafts acylation of 1,3-difluorobenzene:
Catalyst: While aluminum chloride is a common catalyst, other Lewis acids such as ferric chloride (FeCl₃), zinc chloride (ZnCl₂), or rare earth triflates (e.g., La(OTf)₃, Yb(OTf)₃) can be employed. researchgate.netchemistryjournals.net Rare earth triflates are often milder and can be more selective. researchgate.net The amount of catalyst is also a key parameter, with some reactions requiring stoichiometric amounts of AlCl₃ due to complexation with the product ketone. masterorganicchemistry.com
Solvent: The choice of solvent can significantly impact the reaction. Common solvents for Friedel-Crafts reactions include carbon disulfide (CS₂), nitrobenzene, or chlorinated hydrocarbons. Solvent-free conditions have also been explored to develop more environmentally friendly protocols. researchgate.net
Temperature and Reaction Time: These parameters are interdependent and need to be carefully controlled to ensure complete reaction while minimizing side reactions.
A study on the acylation of fluorobenzene (B45895) with benzoyl chloride using a La(OTf)₃ and trifluoromethanesulfonic acid (TfOH) catalyst system demonstrated high yields and selectivity for the para-product at 140°C. epa.gov This suggests that similar conditions could be effective for the acylation of 1,3-difluorobenzene.
Optimization of the Reduction Step: For the Wolff-Kishner reduction, the Huang-Minlon modification, which involves carrying out the reaction in a higher boiling solvent like diethylene glycol and distilling off water, can lead to shorter reaction times and improved yields. lscollege.ac.in
For the Clemmensen reduction, the purity of the zinc amalgam and the concentration of the hydrochloric acid are critical for the reaction's success.
The following table summarizes potential optimization strategies:
| Reaction Step | Parameter to Optimize | Potential Improvement | Ref. |
| Friedel-Crafts Acylation | Catalyst | Use of milder, recyclable catalysts like rare earth triflates for improved selectivity and easier work-up. | researchgate.netchemistryjournals.net |
| Friedel-Crafts Acylation | Solvent | Exploration of solvent-free conditions to reduce environmental impact. | researchgate.net |
| Friedel-Crafts Acylation | Temperature | Careful control to balance reaction rate and selectivity. | epa.gov |
| Ketone Reduction (Wolff-Kishner) | Procedure | Application of the Huang-Minlon modification to improve yield and reduce reaction time. | lscollege.ac.in |
Green Chemistry Principles Applied to the Synthesis of this compound
Applying the principles of green chemistry to the synthesis of this compound can reduce its environmental footprint.
Green Friedel-Crafts Acylation: Traditional Friedel-Crafts acylation often uses stoichiometric amounts of corrosive and moisture-sensitive Lewis acids like AlCl₃, which generate significant amounts of acidic waste during work-up. Greener alternatives focus on:
Catalytic Systems: The use of solid acid catalysts, such as zeolites or metal oxides (e.g., ZnO), which can be easily separated and recycled, is a key green strategy. chemistryjournals.net Bismuth(III) triflate has also been shown to be an effective and recyclable catalyst for Friedel-Crafts acylations. chemistryjournals.net
Alternative Solvents: Replacing hazardous solvents with more benign alternatives is another important aspect. Ionic liquids have been investigated as both catalysts and solvents for Friedel-Crafts reactions. chemistryjournals.net As previously mentioned, solvent-free reactions represent an ideal green approach. researchgate.net
Green Ketone Reduction: The classical Wolff-Kishner and Clemmensen reductions have significant environmental drawbacks due to the use of hazardous reagents and harsh conditions.
Greener Wolff-Kishner Reduction: Research has focused on replacing the toxic, high-boiling solvent ethylene glycol with more environmentally friendly alternatives like propylene (B89431) glycol or glycerol. unigoa.ac.inresearchgate.net Furthermore, the use of alternative energy sources, such as microwave irradiation or solar energy, can significantly reduce reaction times and energy consumption. unigoa.ac.in
Catalytic Hydrogenation: As a greener alternative to both classical reductions, catalytic hydrogenation uses molecular hydrogen or a hydrogen donor with a metal catalyst to reduce the ketone. This method often proceeds under milder conditions and produces water as the only byproduct.
The table below highlights some green chemistry approaches applicable to this synthesis:
| Reaction Step | Green Chemistry Approach | Benefit | Ref. |
| Friedel-Crafts Acylation | Use of solid acid catalysts (e.g., zeolites, ZnO) | Catalyst recyclability, reduced waste | chemistryjournals.net |
| Friedel-Crafts Acylation | Solvent-free conditions or use of ionic liquids | Reduced use of volatile organic compounds, potential for catalyst recycling | researchgate.netchemistryjournals.net |
| Ketone Reduction (Wolff-Kishner) | Replacement of ethylene glycol with propylene glycol or glycerol | Use of a less toxic, biodegradable solvent | unigoa.ac.inresearchgate.net |
| Ketone Reduction (Wolff-Kishner) | Use of microwave or solar energy | Reduced energy consumption and reaction times | unigoa.ac.in |
| Ketone Reduction | Catalytic Hydrogenation | Milder conditions, formation of water as the only byproduct | masterorganicchemistry.com |
By integrating these advanced methodologies and green chemistry principles, the synthesis of this compound can be achieved in an efficient, selective, and environmentally responsible manner.
Chemical Reactivity and Mechanistic Investigations of 1 3 Bromopropyl 3,5 Difluorobenzene
Nucleophilic Substitution Reactions Involving the Bromopropyl Moiety of 1-(3-Bromopropyl)-3,5-difluorobenzene
The this compound molecule features a primary alkyl bromide functional group. This group is an excellent electrophile for nucleophilic substitution reactions, primarily proceeding through an SN2 (bimolecular nucleophilic substitution) mechanism. The reaction involves the attack of a nucleophile on the carbon atom bonded to the bromine, leading to the displacement of the bromide ion. The reactivity of the C-Br bond allows for the introduction of a wide array of functional groups.
Common nucleophiles that can be employed include amines, azide (B81097) ions, cyanide ions, thiolates, and carboxylates. For instance, reaction with sodium azide (NaN₃) readily produces 1-(3-azidopropyl)-3,5-difluorobenzene, a precursor for amines or triazoles. rsc.org Similarly, reaction with potassium cyanide (KCN) would yield 4-(3,5-difluorophenyl)butanenitrile, extending the carbon chain and providing a versatile nitrile group for further transformations. The efficiency of these reactions is typically high, given the unhindered nature of the primary alkyl bromide.
Table 1: Examples of Nucleophilic Substitution Reactions
| Nucleophile (Nu⁻) | Reagent Example | Product |
|---|---|---|
| Azide | Sodium Azide (NaN₃) | 1-(3-Azidopropyl)-3,5-difluorobenzene |
| Cyanide | Potassium Cyanide (KCN) | 4-(3,5-Difluorophenyl)butanenitrile |
| Amine | Ammonia (NH₃) | 3-(3,5-Difluorophenyl)propan-1-amine |
| Thiolate | Sodium Thiophenoxide (NaSPh) | (3-(3,5-Difluorophenyl)propyl)(phenyl)sulfane |
| Hydroxide | Sodium Hydroxide (NaOH) | 3-(3,5-Difluorophenyl)propan-1-ol |
Electrophilic Aromatic Substitution Patterns on the 3,5-Difluorobenzene Ring of this compound
Electrophilic aromatic substitution (EAS) on the 3,5-difluorobenzene ring of the title compound is governed by the directing effects of the existing substituents: two fluorine atoms and one 3-bromopropyl group.
3-Bromopropyl Group (-CH₂CH₂CH₂Br): This alkyl-type substituent is an electron-donating group through a weak positive inductive effect (+I). It is considered a ring-activating group and directs incoming electrophiles to the ortho and para positions. libretexts.orgcognitoedu.orglumenlearning.com
In this compound, the substituents are positioned at C1 (propyl group), C3 (-F), and C5 (-F). The directing effects are additive:
The C1-alkyl group directs to positions 2, 4, and 6.
The C3-fluoro group directs to positions 2, 4, and 6.
The C5-fluoro group directs to positions 2, 4, and 6.
Table 2: Predicted Products of Electrophilic Aromatic Substitution
| Reaction | Reagents | Major Product(s) |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 1-(3-Bromopropyl)-2-nitro-3,5-difluorobenzene and 1-(3-Bromopropyl)-4-nitro-3,5-difluorobenzene |
| Halogenation (Bromination) | Br₂, FeBr₃ | 1-(3-Bromopropyl)-2-bromo-3,5-difluorobenzene and 1-(3-Bromopropyl)-4-bromo-3,5-difluorobenzene |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 1-(2-Acyl-3,5-difluorophenyl)-3-bromopropane and 1-(4-Acyl-3,5-difluorophenyl)-3-bromopropane |
Note: Friedel-Crafts reactions are generally slow on strongly deactivated rings. libretexts.orgchemistrysteps.com
Metal-Mediated Cross-Coupling Reactions of this compound
This substrate possesses two potential sites for cross-coupling reactions: the aliphatic C(sp³)-Br bond and the aromatic C(sp²)-F bonds. The C-Br bond is significantly more susceptible to oxidative addition with common transition metal catalysts than the strong C-F bonds.
Palladium-Catalyzed Coupling Reactions of this compound
Palladium complexes are highly effective catalysts for forming carbon-carbon and carbon-heteroatom bonds. The primary alkyl bromide moiety of this compound is a suitable electrophile for several palladium-catalyzed cross-coupling reactions.
Suzuki Coupling: Reaction with an organoboron reagent (e.g., an arylboronic acid) in the presence of a palladium catalyst and a base would yield an arylated product.
Sonogashira Coupling: The coupling of the alkyl bromide with a terminal alkyne can be achieved using a palladium catalyst, often with a copper(I) co-catalyst. wikipedia.orgyoutube.com This reaction provides a direct route to substituted alkynes. While traditionally used for aryl/vinyl halides, methods for coupling alkyl halides have been developed. organic-chemistry.org
Heck Reaction: An intramolecular Heck reaction could be envisioned if the molecule were modified to contain an alkene moiety, potentially leading to the formation of cyclic structures. wikipedia.orgprinceton.edu However, for the title compound itself, an intermolecular Heck-type reaction is less common for alkyl halides.
The C-F bonds on the aromatic ring are generally unreactive under standard palladium-catalyzed conditions, ensuring high chemoselectivity for reactions at the C-Br bond.
Table 3: Potential Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Name | Coupling Partner | General Product Structure |
|---|---|---|
| Suzuki Coupling | Arylboronic Acid (Ar-B(OH)₂) | 1-(3-Arylpropyl)-3,5-difluorobenzene |
| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | 1-(4-Alkynylbutyl)-3,5-difluorobenzene derivative |
| Buchwald-Hartwig Amination | Amine (R₂NH) | N-Alkyl-N-[3-(3,5-difluorophenyl)propyl]amine |
| Stille Coupling | Organostannane (R-SnBu₃) | 1-(3-Alkyl/Arylpropyl)-3,5-difluorobenzene |
Nickel-Catalyzed Coupling Reactions and Their Application to this compound
Nickel catalysts offer a cost-effective and highly reactive alternative to palladium for certain cross-coupling reactions, particularly those involving less reactive electrophiles like alkyl halides. rhhz.net
Kumada Coupling: This reaction involves the coupling of a Grignard reagent with an organic halide. organic-chemistry.org this compound can react with various aryl or alkyl Grignard reagents (R-MgBr) in the presence of a nickel catalyst (e.g., NiCl₂(dppp)) to form new C-C bonds. nih.govresearchgate.net
Cross-Electrophile Coupling: Nickel catalysis is particularly adept at coupling two different electrophiles in the presence of a reducing agent (e.g., zinc or manganese metal). nih.govrsc.org The bromopropyl moiety could be coupled with another electrophile, such as an aryl halide, in a reductive fashion. These reactions often proceed via radical intermediates. nih.govresearchgate.net
Table 4: Potential Nickel-Catalyzed Cross-Coupling Reactions
| Reaction Name | Coupling Partner / Conditions | General Product Structure |
|---|---|---|
| Kumada Coupling | Grignard Reagent (R-MgX) | 1-(3-Alkyl/Arylpropyl)-3,5-difluorobenzene |
| Negishi Coupling | Organozinc Reagent (R-ZnX) | 1-(3-Alkyl/Arylpropyl)-3,5-difluorobenzene |
| Reductive Coupling | Aryl Halide (Ar-X), Mn or Zn reductant | 1-(3-Arylpropyl)-3,5-difluorobenzene |
Other Transition Metal Catalysis with this compound
Besides palladium and nickel, other transition metals, notably copper, are widely used in cross-coupling chemistry. Copper-catalyzed reactions are particularly useful for forming carbon-heteroatom bonds and can also mediate C-C bond formation.
Copper-Catalyzed Cross-Coupling: Copper catalysts can facilitate the coupling of the alkyl bromide with a range of nucleophiles. For example, Ullmann-type reactions can be used to form C-O or C-N bonds. More modern protocols have demonstrated the copper-catalyzed coupling of alkyl halides with organoboron reagents and Grignard reagents, providing an alternative to palladium or nickel systems. rsc.orgnih.govrsc.org The reaction of the bromopropyl group with silicon pronucleophiles has also been shown to proceed via a copper-catalyzed radical mechanism. acs.org
Radical Reactions Involving this compound
The carbon-bromine bond in this compound can undergo homolytic cleavage to generate a 3-(3,5-difluorophenyl)propyl radical. This can be achieved using radical initiators like AIBN (azobisisobutyronitrile) with tributyltin hydride, or through photoredox or transition metal catalysis.
Atom Transfer Radical Polymerization (ATRP): Alkyl halides are classic initiators for ATRP, a controlled radical polymerization technique. libretexts.orgwikipedia.org In the presence of a copper(I) complex and a suitable monomer (e.g., styrene, acrylates), this compound can initiate polymerization. researchgate.netacs.org The process involves the reversible transfer of the bromine atom between the growing polymer chain and the copper catalyst, allowing for the synthesis of polymers with controlled molecular weights and low dispersity, featuring a 3-(3,5-difluorophenyl)propyl group at one end. cmu.edu
Radical Cyclization: If the molecule were functionalized with an unsaturated bond (an alkene or alkyne) at an appropriate position, the initially formed radical could undergo an intramolecular cyclization. For example, a radical generated at the terminal carbon of the propyl chain could add to a double bond elsewhere in the molecule to form a new ring, a process often used in the synthesis of complex cyclic systems. researchgate.netresearchgate.net
Rearrangement Reactions and Pericyclic Processes of Derivatives Derived from this compound
Pericyclic reactions are concerted processes involving a cyclic transition state and are broadly categorized into cycloadditions, electrocyclic reactions, and sigmatropic rearrangements. msu.edulibretexts.org These reactions are typically initiated by heat or light and are characterized by their high stereospecificity and relative insensitivity to solvent polarity. msu.eduebsco.com While there are no specific reports of pericyclic reactions involving derivatives of this compound, we can consider plausible, albeit hypothetical, scenarios. For instance, if the propyl chain were modified to contain conjugated double bonds, electrocyclic ring-closing reactions could be envisioned under thermal or photochemical conditions. yale.edu
Rearrangement reactions, in contrast, often involve the migration of an atom or group and frequently proceed through carbocationic intermediates. For derivatives of this compound, rearrangements involving the propyl chain are plausible, particularly under conditions that favor carbocation formation.
One of the most relevant potential rearrangement pathways for compounds with a 3-aryl-1-propyl halide structure is through neighboring group participation (NGP) of the aromatic ring. vedantu.comwikipedia.org In a solvolysis reaction, the 3,5-difluorophenyl group can act as an internal nucleophile, attacking the electrophilic carbon bearing the bromine atom. This participation would lead to the formation of a spirocyclic intermediate known as a phenonium ion . wikipedia.orgmsudenver.edu The formation of this three-membered ring intermediate can result in a mixture of products, including those with a rearranged carbon skeleton. For example, the reaction of a similar tosylate with acetic acid has been shown to yield a mixture of enantiomeric products and byproducts, which is strong evidence for the involvement of a phenonium ion intermediate. wikipedia.org
Hydride or alkyl shifts are other common types of carbocation rearrangements. utahtech.edumasterorganicchemistry.com If a secondary carbocation were to form on the propyl chain (for instance, at the C-2 position through isomerization), a subsequent 1,2-hydride shift could lead to a more stable benzylic carbocation. However, the primary carbocation that would form upon simple dissociation of the bromide is generally unstable.
Mechanistic Studies of Key Transformations of this compound
Mechanistic studies on the key transformations of this compound would likely focus on substitution and elimination reactions of the bromopropyl group, as well as intramolecular cyclization reactions.
A primary transformation for this compound is intramolecular Friedel-Crafts alkylation . In the presence of a Lewis acid catalyst, the 3,5-difluorophenyl ring can be alkylated by the electrophilic propyl chain to form a six-membered ring, yielding a tetralone derivative. The generally accepted mechanism involves the formation of a carbocation or a carbocation-like species at the terminal carbon of the propyl chain, facilitated by the Lewis acid coordinating to the bromine atom. The electron-rich aromatic ring then acts as a nucleophile, attacking the carbocation in an electrophilic aromatic substitution reaction. The presence of two fluorine atoms on the aromatic ring, which are electron-withdrawing, would deactivate the ring towards this electrophilic attack compared to an unsubstituted benzene (B151609) ring. However, studies on deactivated arenes have shown that such cyclizations can proceed smoothly with potent Lewis acids like indium(III) salts. nih.gov
The mechanism of substitution reactions at the terminal bromine atom would likely proceed via an SN2 pathway, typical for primary alkyl halides. This involves a backside attack by a nucleophile, leading to inversion of configuration if the carbon were chiral. However, given the potential for neighboring group participation by the aryl ring, a competing pathway involving a phenonium ion intermediate could also be operative, especially with weak nucleophiles and in polar, protic solvents. vedantu.comwikipedia.org This would lead to products with retained stereochemistry due to a double inversion process. libretexts.org
Elimination reactions, favored by strong, sterically hindered bases, would likely follow an E2 mechanism, leading to the formation of 1-(prop-2-en-1-yl)-3,5-difluorobenzene.
A summary of potential reactions and their mechanistic implications is presented in the table below.
| Reaction Type | Reactant/Conditions | Plausible Product(s) | Key Mechanistic Features |
| Intramolecular Friedel-Crafts Alkylation | Lewis Acid (e.g., AlCl₃, InCl₃) | 5,7-Difluoro-1,2,3,4-tetrahydronaphthalene | Carbocation formation, electrophilic aromatic substitution. |
| Nucleophilic Substitution (SN2) | Strong Nucleophile (e.g., CN⁻, N₃⁻) | 1-(3-Azidopropyl)-3,5-difluorobenzene | Concerted backside attack. |
| Nucleophilic Substitution (with NGP) | Weak Nucleophile, Solvolysis | Rearranged and non-rearranged substitution products | Formation of a phenonium ion intermediate. wikipedia.org |
| Elimination (E2) | Strong, hindered base (e.g., t-BuOK) | 1-(Prop-2-en-1-yl)-3,5-difluorobenzene | Concerted removal of H and Br. |
It is important to reiterate that while these reaction pathways are mechanistically sound based on the principles of organic chemistry, specific experimental studies on this compound are required for definitive confirmation.
Transformations and Derivatization of 1 3 Bromopropyl 3,5 Difluorobenzene
Synthesis of Analogues and Homologues of 1-(3-Bromopropyl)-3,5-difluorobenzene
The synthesis of analogues and homologues of this compound can be achieved through modifications at both the aromatic ring and the propyl side chain. The bromine atom on the benzene (B151609) ring, though not present in the parent compound, can be introduced to a precursor, 1,3-difluorobenzene (B1663923), via bromination to yield 1-bromo-3,5-difluorobenzene (B42898). nbinno.comsigmaaldrich.com This bromo-derivative is a key intermediate for generating a wide range of analogues through well-established cross-coupling reactions.
Palladium-catalyzed cross-coupling reactions are particularly powerful tools in this context. For instance, the Suzuki coupling reaction allows for the introduction of various aryl and heteroaryl groups, creating biaryl structures. Similarly, the Sonogashira coupling enables the formation of carbon-carbon bonds with terminal alkynes, leading to the synthesis of arylalkyne analogues. nbinno.com The Buchwald-Hartwig amination provides a route to introduce a variety of primary and secondary amines, thus creating a library of aminated derivatives.
The synthesis of homologues, involving the extension of the propyl chain, can be accomplished through standard alkylation procedures. For example, 3,5-difluorophenylacetonitrile (B40619) can be alkylated with dihaloalkanes of varying lengths (e.g., 1,4-dibromobutane (B41627) or 1,5-dibromopentane) to introduce longer alkyl chains. Subsequent reduction of the nitrile group can then yield the desired amine or other functional groups at the terminus of the extended chain.
Table 1: Examples of Analogue Synthesis from 1-Bromo-3,5-difluorobenzene This table is a representative example of potential reactions and not based on specific experimental data for this compound.
| Reaction Type | Reactant | Catalyst/Reagents | Product Type |
|---|---|---|---|
| Suzuki Coupling | Arylboronic acid | Pd catalyst, base | 1-(3-Bromopropyl)-3-aryl-5-fluorobenzene |
| Sonogashira Coupling | Terminal alkyne | Pd/Cu catalyst, base | 1-(3-Bromopropyl)-3-alkynyl-5-fluorobenzene |
| Buchwald-Hartwig Amination | Amine (R2NH) | Pd catalyst, base | N-substituted 3-(3-bromopropyl)-5-fluoroaniline |
Cyclization Reactions Utilizing the Bromopropyl Chain of this compound
The bromopropyl chain of this compound is a versatile handle for the construction of various heterocyclic ring systems through intramolecular cyclization reactions. These reactions are often key steps in the synthesis of complex molecular frameworks.
One important class of cyclization is the intramolecular Friedel-Crafts alkylation. In a suitable derivative of this compound, where the terminal bromine is replaced by a group that can generate a carbocation or a related electrophilic species, cyclization onto the electron-rich difluorobenzene ring can occur. This can lead to the formation of fluorinated tetralone or tetralin derivatives, which are important structural motifs in medicinal chemistry.
Furthermore, the bromopropyl chain can be used to construct heterocyclic rings containing heteroatoms. For example, reaction with a phenol (B47542) derivative followed by intramolecular cyclization can lead to the formation of fluorinated chromane (B1220400) skeletons. The synthesis of fluorinated chromanones has been reported through tandem reactions, highlighting the utility of fluorinated precursors in building such heterocyclic systems. Similarly, reaction with an aniline (B41778) derivative can set the stage for the synthesis of fluorinated tetrahydroquinolines. The synthesis of tetrahydroquinolines via borrowing hydrogen methodology is a modern approach that could be adapted for this purpose.
Table 2: Potential Cyclization Reactions of this compound Derivatives This table presents hypothetical cyclization pathways.
| Derivative of this compound | Reaction Type | Resulting Heterocycle |
|---|---|---|
| 3-(3,5-Difluorophenyl)propanoyl chloride | Intramolecular Friedel-Crafts Acylation | 6,8-Difluoro-1-tetralone |
| 1-(3-Hydroxypropyl)-2-amino-3,5-difluorobenzene | Intramolecular Cyclization | Fluorinated Tetrahydroquinoline |
| 1-(3-Hydroxypropyl)-2-hydroxy-3,5-difluorobenzene | Intramolecular Cyclization (e.g., Mitsunobu) | Fluorinated Chromane |
Introduction of Heteroatoms into the Side Chain or Aromatic Ring of this compound Derivatives
The introduction of heteroatoms into the structure of this compound can be achieved at both the side chain and the aromatic ring, significantly expanding the diversity of accessible derivatives.
The most straightforward approach for side-chain modification is the nucleophilic substitution of the bromide ion. The electrophilic carbon of the bromopropyl group readily reacts with a variety of heteroatom-containing nucleophiles. For instance, reaction with sodium azide (B81097) yields 1-(3-azidopropyl)-3,5-difluorobenzene, which can be further transformed into amines or triazoles. Similarly, reaction with thiols or their corresponding thiolates leads to the formation of thioethers, while reaction with primary or secondary amines under appropriate conditions can yield the corresponding alkylated amines.
Introducing heteroatoms directly onto the aromatic ring typically requires the pre-functionalization of the ring, often through the use of a bromo- aalogue, 1-bromo-3,5-difluorobenzene. As mentioned previously, the Buchwald-Hartwig amination is a powerful method for the introduction of nitrogen-based functionalities onto the aromatic core.
Regiospecific Functionalization of the Difluorobenzene Moiety of this compound
The regiospecific functionalization of the difluorobenzene ring is crucial for controlling the substitution pattern of the final products. The fluorine atoms themselves can act as directing groups in electrophilic aromatic substitution reactions, although they are deactivating. A more powerful and precise strategy for achieving regiospecificity is through Directed ortho Metalation (DoM).
In the context of this compound derivatives, a suitable directing group can be installed on the molecule to direct lithiation to a specific ortho position. The fluorine atoms are considered moderate directing groups in DoM. This allows for the introduction of a wide range of electrophiles at the position ortho to the fluorine atoms (C2, C4, or C6 positions). For this to be effective, the propyl side chain would ideally be modified to a group that does not interfere with the lithiation step. For instance, converting the propyl bromide to a less reactive ether or a protected alcohol could facilitate this transformation.
Stereoselective Transformations of Chiral Derivatives Derived from this compound
The introduction of chirality into molecules derived from this compound opens up possibilities for the synthesis of enantiomerically pure compounds, which is of paramount importance in medicinal chemistry. Stereoselective transformations can be approached in several ways.
One common strategy involves the asymmetric reduction of a prochiral ketone. For example, the bromopropyl side chain can be elaborated to a propiophenone derivative, such as 1-(3,5-difluorophenyl)-3-phenylpropan-1-one. The asymmetric reduction of the ketone functionality can then be achieved using chiral reducing agents or catalytic methods to yield a chiral alcohol with high enantioselectivity.
Another approach is the use of chiral auxiliaries. A chiral auxiliary can be temporarily attached to a derivative of this compound to direct a subsequent stereoselective reaction. wikipedia.org For instance, the propanoic acid derivative of the parent compound could be coupled with a chiral auxiliary, such as a chiral oxazolidinone, to direct the stereoselective alkylation at the alpha-position to the carbonyl group. Subsequent removal of the auxiliary would then furnish the chiral product.
While direct stereoselective transformations on chiral derivatives of this compound are not extensively reported, the principles of asymmetric synthesis provide a clear roadmap for accessing such molecules. The development of enantioselective methods for the synthesis of fluorinated chromane and tetrahydroquinoline derivatives also points towards the feasibility of constructing chiral heterocyclic systems from this versatile starting material.
Computational Chemistry and Theoretical Investigations of 1 3 Bromopropyl 3,5 Difluorobenzene
Density Functional Theory (DFT) Studies on the Electronic Structure and Reactivity of 1-(3-Bromopropyl)-3,5-difluorobenzene
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. fiveable.mempg.de It offers a favorable balance between computational cost and accuracy, making it a popular choice for studying the properties of organic molecules. fiveable.me DFT calculations focus on the electron density rather than the complex multi-electron wavefunction, which simplifies the calculations significantly. mpg.de
For this compound, DFT calculations, likely using a functional like B3LYP with a basis set such as 6-311++G(d,p), could be employed to determine its optimized molecular geometry. From this optimized structure, a wealth of information about its electronic properties and reactivity can be derived. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.
Furthermore, DFT allows for the calculation of various reactivity descriptors that provide insight into the molecule's behavior in chemical reactions. These descriptors, derived from the electron density, can predict the most likely sites for electrophilic or nucleophilic attack. The fluorination of the benzene (B151609) ring is known to have both inductive and resonant effects that alter the electron density and delocalization within the ring. acs.orgnih.gov DFT can precisely quantify these effects in this compound.
An illustrative table of conceptual DFT-derived reactivity descriptors that could be calculated for the molecule is presented below.
| Descriptor | Definition | Predicted Significance for Reactivity |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates the molecule's ability to donate electrons. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the molecule's ability to accept electrons. |
| Energy Gap (ΔE) | ELUMO - EHOMO | Relates to the chemical stability and reactivity of the molecule. |
| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Measures the molecule's ability to attract electrons. |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures the resistance to change in electron distribution. |
| Global Softness (S) | 1 / (2η) | The inverse of hardness, indicating high reactivity. |
| Electrophilicity Index (ω) | χ² / (2η) | Quantifies the energy lowering of a molecule when it accepts electrons. |
Molecular Dynamics Simulations of this compound in Solution or Solid State
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. These simulations can provide a detailed view of the dynamic behavior of this compound in different environments, such as in a solvent or in its crystalline form. MD simulations have been successfully used to study the aggregation and interactions of substituted benzenes and other aromatic molecules. rsc.orgkoreascience.krnih.gov
In a simulation, the interactions between atoms are described by a force field, and Newton's equations of motion are solved iteratively to trace the trajectory of each atom. For this compound in a solvent like water or an organic solvent, MD simulations could reveal information about its solvation shell, diffusion coefficient, and conformational flexibility. The propyl chain, in particular, can adopt various conformations, and MD would allow for the study of the energetic landscape of these different conformers in solution.
Simulations could also shed light on intermolecular interactions, such as hydrogen bonding (if applicable with the solvent) and van der Waals forces. For example, studies on benzene-water mixtures have shown that the clustering of benzene is driven by short-distance π–π interactions. rsc.org Similar analyses could be performed for this compound to understand its aggregation behavior.
The table below outlines the types of data that could be obtained from MD simulations.
| Property | Description | Potential Insights |
| Radial Distribution Function (RDF) | Describes how the density of surrounding particles varies as a function of distance from a reference particle. | Provides detailed information on the structure of the solvation shell around the molecule. |
| Mean Square Displacement (MSD) | Measures the average distance a molecule travels over time. | Used to calculate the self-diffusion coefficient of the molecule in the chosen medium. |
| Conformational Analysis | Tracks the dihedral angles of the propyl chain over the course of the simulation. | Reveals the preferred conformations of the molecule and the energy barriers between them. |
| Interaction Energies | Calculates the potential energy of interaction between the solute and solvent molecules. | Quantifies the strength of solvation and identifies key intermolecular interactions. |
Quantum Chemical Calculations of Reaction Pathways Involving this compound
Quantum chemical calculations are instrumental in elucidating the mechanisms of chemical reactions. researchgate.netrsc.org These methods can be used to map out the potential energy surface for a reaction involving this compound, identifying transition states, intermediates, and the corresponding activation energies. nih.gov
A primary application would be the study of nucleophilic substitution reactions at the propyl chain, where the bromine atom acts as a leaving group. Computational methods can trace the reaction path, for instance, by using an Intrinsic Reaction Coordinate (IRC) calculation starting from the transition state structure. nih.gov This would provide a detailed picture of the geometric and electronic changes that occur as the reaction progresses.
Below is a table illustrating the key energetic parameters that would be calculated to describe a hypothetical nucleophilic substitution reaction.
| Parameter | Definition | Significance |
| EReactants | Sum of the energies of the isolated reactants. | The starting energy on the potential energy surface. |
| ETransition State | The energy of the highest point on the reaction coordinate. | Determines the kinetic barrier of the reaction. |
| EProducts | Sum of the energies of the isolated products. | The final energy on the potential energy surface. |
| Activation Energy (Ea) | ETransition State - EReactants | The minimum energy required for the reaction to occur. |
| Reaction Enthalpy (ΔH) | EProducts - EReactants | Determines whether the reaction is exothermic or endothermic. |
Prediction of Spectroscopic Parameters (beyond basic identification) for this compound
Computational methods, particularly DFT, are widely used for the prediction of spectroscopic data, which can be invaluable for structure elucidation and for interpreting experimental spectra. researchgate.net For this compound, key spectroscopic parameters like NMR chemical shifts (¹H, ¹³C, ¹⁹F) and vibrational frequencies (IR and Raman) can be calculated.
The prediction of NMR chemical shifts is typically performed using the Gauge-Including Atomic Orbital (GIAO) method, among others. nih.gov By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of the molecule, the chemical shifts can be predicted and compared to experimental values. This can help in assigning the signals in a complex spectrum and confirming the molecular structure. Computational studies have shown that DFT methods can provide accurate predictions for the NMR spectra of organoarsenic and other complex organic compounds. nih.gov
Similarly, the calculation of vibrational frequencies can aid in the assignment of bands in IR and Raman spectra. After geometry optimization, a frequency calculation yields the harmonic vibrational modes of the molecule. These calculated frequencies and their corresponding intensities can then be compared with an experimental spectrum.
The following table presents an example of how calculated and experimental spectroscopic data could be compared.
| Spectroscopic Parameter | Calculated Value | Experimental Value | Assignment |
| ¹³C NMR Chemical Shift (ppm) | (Value for C1) | (Experimental Value) | C-F |
| ¹H NMR Chemical Shift (ppm) | (Value for CH₂) | (Experimental Value) | -CH₂-Br |
| ¹⁹F NMR Chemical Shift (ppm) | (Value for F) | (Experimental Value) | Ar-F |
| IR Frequency (cm⁻¹) | (Calculated Frequency) | (Experimental Frequency) | C-Br stretch |
| Raman Frequency (cm⁻¹) | (Calculated Frequency) | (Experimental Frequency) | Aromatic C-H stretch |
Structure-Reactivity Relationships Derived from Computational Analysis of this compound
By systematically studying a series of related molecules, computational analysis can be used to establish Quantitative Structure-Activity Relationships (QSAR) or Structure-Reactivity Relationships. umich.eduacs.org For this compound, one could computationally analyze a series of derivatives where, for example, the substituents on the benzene ring are varied.
By calculating specific electronic or steric parameters for each derivative and correlating them with a known or predicted reactivity (such as the activation energy for a specific reaction), a predictive model can be built. nih.govnih.gov For instance, the reactivity of the bromopropyl group could be influenced by the electronic effects of the substituents on the aromatic ring. A QSAR study could quantify this relationship.
Relevant descriptors for such a study might include atomic charges (e.g., Hirshfeld charges), dipole moments, steric parameters, and the HOMO/LUMO energies. acs.org The goal is to develop a mathematical equation that relates these descriptors to the observed or calculated reactivity, providing predictive power and a deeper understanding of the underlying chemical principles. nih.govyoutube.com
The table below lists potential descriptors that could be used in a structure-reactivity study.
| Descriptor Type | Specific Descriptor | Information Provided |
| Electronic | Hirshfeld charge on the benzylic carbon | A measure of the local electron density and susceptibility to nucleophilic/electrophilic attack. |
| Electronic | Molecular Electrostatic Potential (MEP) | Visualizes the charge distribution and predicts sites for electrophilic attack. |
| Steric | Molar Volume | Relates to the size and shape of the molecule, which can influence reaction rates. |
| Quantum Chemical | HOMO-LUMO Gap | Correlates with overall molecular reactivity. |
Advanced Spectroscopic and Analytical Characterization Methodologies for In Depth Research on 1 3 Bromopropyl 3,5 Difluorobenzene
High-Resolution NMR Spectroscopy for Conformational and Electronic Structure Elucidation of 1-(3-Bromopropyl)-3,5-difluorobenzene Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecule's connectivity and electronic environment.
¹H NMR spectroscopy would confirm the presence of both the aliphatic propyl chain and the aromatic protons. The protons on the propyl chain would appear as distinct multiplets, with chemical shifts influenced by their proximity to the electronegative bromine atom and the aromatic ring. The methylene (B1212753) group adjacent to the bromine (Br-CH₂) would be the most downfield of the aliphatic signals, followed by the benzylic methylene group (Ar-CH₂). The central methylene group would exhibit a complex splitting pattern due to coupling with its four neighboring protons. The aromatic region would show signals characteristic of a 1,3,5-trisubstituted benzene (B151609) ring.
¹³C NMR spectroscopy, often performed with proton decoupling, reveals the number of unique carbon environments. magritek.com For this compound, six distinct signals would be expected: three for the propyl chain and three for the aromatic ring (two C-F, one C-CH₂, and one C-H). The carbon atoms bonded to the highly electronegative fluorine atoms would exhibit large C-F coupling constants and appear significantly downfield. chemicalbook.com
¹⁹F NMR spectroscopy is particularly informative for fluorinated compounds. rsc.org It provides insight into the electronic environment of the fluorine atoms. nih.gov For this molecule, a single signal would be expected in the ¹⁹F spectrum, as the two fluorine atoms are chemically equivalent. The coupling of the fluorine atoms to the aromatic protons would provide further structural confirmation.
Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity. COSY would reveal the ¹H-¹H coupling network within the propyl chain, while HSQC would correlate each proton to its directly attached carbon atom. HMBC would be crucial for confirming the connection of the propyl chain to the benzene ring by showing long-range correlations between the benzylic protons and the aromatic carbons.
Conformational studies, particularly concerning the flexibility of the propyl chain, can be investigated by analyzing vicinal coupling constants and through advanced techniques like Nuclear Overhauser Effect (NOE) spectroscopy or by using specialized ordering media. nih.gov
Table 1: Predicted NMR Data for this compound This table presents hypothetical, yet chemically reasonable, NMR data based on established principles and data for similar structural motifs. chemicalbook.comchemicalbook.comnih.govorganicchemistrydata.org
| Nucleus | Position | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
|---|---|---|---|---|
| ¹H | Ar-H (2, 4, 6) | 6.6 - 6.8 | m | - |
| ¹H | Ar-CH₂- | ~2.8 | t | J ≈ 7.5 |
| ¹H | -CH₂-CH₂-CH₂- | ~2.2 | quint | J ≈ 7.5 |
| ¹H | -CH₂-Br | ~3.4 | t | J ≈ 7.5 |
| ¹³C | C-Br | ~32 | s | - |
| ¹³C | -CH₂-CH₂-CH₂- | ~34 | s | - |
| ¹³C | Ar-CH₂- | ~35 | s | - |
| ¹³C | Ar-CH | ~102 | t | ²J(C,F) ≈ 25 |
| ¹³C | Ar-C-CH₂ | ~145 | t | ³J(C,F) ≈ 6 |
| ¹³C | Ar-CF | ~163 | dd | ¹J(C,F) ≈ 248, ³J(C,F) ≈ 12 |
| ¹⁹F | Ar-F | ~ -110 | t | ³J(F,H) ≈ 8 |
Mass Spectrometry Techniques for Investigating Fragmentation Pathways of this compound
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns. libretexts.org For this compound, both electron ionization (EI) and soft ionization techniques like electrospray ionization (ESI) or chemical ionization (CI) would provide valuable information.
Under EI-MS, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺·) and numerous fragment ions. libretexts.org A key feature in the mass spectrum of this compound would be the isotopic signature of bromine. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. docbrown.info Therefore, the molecular ion peak would appear as a pair of signals of almost equal intensity, (M)⁺· and (M+2)⁺·.
The primary fragmentation pathways are predictable based on bond strengths and the stability of the resulting fragments:
Loss of Bromine: Cleavage of the C-Br bond, the weakest bond in the alkyl chain, would result in a prominent fragment corresponding to the loss of a bromine radical (·Br). This would produce an ion at m/z 169.
Benzylic Cleavage: Fission of the Cα-Cβ bond is common for alkylbenzenes, leading to the formation of a stable difluorobenzyl cation (C₇H₅F₂) at m/z 127.
McLafferty Rearrangement: While less common for this specific structure, a rearrangement involving the transfer of a gamma-hydrogen to the aromatic ring followed by cleavage could occur.
Loss of Propene: Cleavage can result in the loss of a neutral propene molecule (CH₂=CHCH₃), leading to a difluorobromobenzene radical cation at m/z 192/194.
Tropylium Ion Formation: Rearrangement of the difluorobenzyl cation could lead to the formation of a highly stable difluorotropylium ion, also at m/z 127.
High-resolution mass spectrometry (HRMS) would be employed to determine the exact mass of the molecular ion and key fragments, allowing for the calculation of the precise elemental formula and confirming the compound's identity.
Table 2: Predicted Major Ions in the Electron Ionization Mass Spectrum of this compound This table outlines the expected mass-to-charge ratios (m/z) and their proposed identities based on known fragmentation principles for halogenated aromatic compounds. docbrown.infonist.govmiamioh.edu
| m/z (⁷⁹Br / ⁸¹Br) | Proposed Fragment Identity | Notes |
|---|---|---|
| 248 / 250 | [C₉H₉BrF₂]⁺· | Molecular Ion (M⁺·) |
| 169 | [C₉H₉F₂]⁺ | Loss of ·Br from M⁺· |
| 127 | [C₇H₅F₂]⁺ | Benzylic cleavage, loss of ·C₂H₄Br |
| 192 / 194 | [C₆H₃BrF₂]⁺· | Loss of propene (C₃H₆) from M⁺· |
| 114 | [C₆H₄F₂]⁺· | Fragment from difluorobenzene moiety |
Vibrational Spectroscopy (IR, Raman) for Probing Intermolecular Interactions and Vibrational Modes of this compound
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a characteristic fingerprint of a molecule by probing its vibrational modes. edinst.com These two methods are complementary; some vibrations that are strong in IR may be weak in Raman, and vice-versa. For this compound, these techniques can confirm the presence of key functional groups and provide insights into the molecular structure.
Infrared (IR) Spectroscopy: The IR spectrum would be dominated by absorptions corresponding to specific bond vibrations. Key expected bands include:
Aromatic C-H Stretch: Weak to medium bands typically found above 3000 cm⁻¹.
Aliphatic C-H Stretch: Stronger bands appearing in the 2850-2960 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching of the CH₂ groups in the propyl chain. docbrown.info
Aromatic C=C Stretch: Characteristic bands for the benzene ring skeleton are expected in the 1450-1600 cm⁻¹ region. purdue.edunih.gov The substitution pattern influences the exact position and intensity of these peaks.
C-F Stretch: A very strong and characteristic absorption for the aryl-fluorine bond is expected in the 1100-1300 cm⁻¹ range.
C-Br Stretch: A weaker absorption corresponding to the carbon-bromine bond stretch would be observed in the lower frequency "fingerprint" region, typically between 500-650 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. currentseparations.com
The symmetric "ring breathing" vibration of the 1,3,5-trisubstituted benzene ring would give a particularly strong and sharp signal, typically near 1000 cm⁻¹.
Aromatic C=C and C-H stretching vibrations are also readily observed.
The C-Br and C-F stretching modes are also Raman active and can be identified.
By comparing spectra taken in different phases (e.g., liquid vs. solid) or in different solvents, shifts in vibrational frequencies can indicate the presence of intermolecular interactions, such as dipole-dipole forces or weak halogen bonding involving the bromine atom. umich.edunih.gov
Table 3: Predicted Characteristic Vibrational Frequencies for this compound This table summarizes the expected vibrational modes and their approximate wavenumber ranges in IR and Raman spectroscopy. docbrown.infonih.govchemicalbook.com
| Wavenumber (cm⁻¹) | Vibrational Assignment | Expected Intensity (IR) | Expected Intensity (Raman) |
|---|---|---|---|
| 3050 - 3100 | Aromatic C-H Stretch | Medium | Medium |
| 2850 - 2960 | Aliphatic C-H Stretch | Strong | Strong |
| ~1600, ~1470 | Aromatic C=C Ring Stretch | Medium-Strong | Medium-Strong |
| 1100 - 1300 | Aromatic C-F Stretch | Very Strong | Medium |
| ~1000 | Aromatic Ring Breathing (Trisubstituted) | Weak | Strong |
| 850 - 900 | Aromatic C-H Out-of-Plane Bend | Strong | Weak |
| 500 - 650 | C-Br Stretch | Medium | Strong |
X-ray Crystallography for Solid-State Structural Analysis of this compound and its Co-crystals/Derivatives
Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound can be grown, this technique would provide a wealth of information, including:
Unambiguous Connectivity: Absolute confirmation of the atomic connections.
Precise Geometric Parameters: Highly accurate measurements of bond lengths, bond angles, and torsion angles.
Conformation: The exact conformation of the propyl chain relative to the plane of the difluorobenzene ring in the crystal lattice. This provides a snapshot of a low-energy conformation, which can be compared with theoretical calculations and solution-state NMR data.
Intermolecular Interactions: Detailed analysis of the crystal packing reveals how molecules interact with each other. This is particularly relevant for studying non-covalent interactions such as halogen bonding, where the electrophilic region on the bromine atom (the σ-hole) can interact with a nucleophilic atom on an adjacent molecule. nih.govnih.govresearchgate.net The difluorobenzene ring can also participate in π-stacking interactions.
This technique is also invaluable for studying derivatives or co-crystals. For instance, co-crystallization with a halogen bond acceptor (e.g., a pyridine (B92270) derivative) could be used to experimentally probe and quantify the strength and geometry of the C-Br···N halogen bond. nih.gov The resulting structural data are crucial for rational drug design and materials science.
Table 4: Hypothetical Crystallographic Data for this compound This table presents a representative set of parameters that would be obtained from a single-crystal X-ray diffraction experiment.
| Parameter | Hypothetical Value |
|---|---|
| Chemical Formula | C₉H₉BrF₂ |
| Formula Weight | 249.07 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 5.8 |
| c (Å) | 15.2 |
| β (°) | 95.5 |
| Volume (ų) | 920 |
| Z (Molecules/unit cell) | 4 |
| Calculated Density (g/cm³) | 1.795 |
| R-factor (%) | < 5 |
Advanced Chromatographic Techniques for Purity Assessment and Reaction Monitoring in Research with this compound
Chromatographic techniques are essential for both the purification and analysis of this compound. They are used to assess the purity of the final product and to monitor the progress of its synthesis.
Gas Chromatography (GC): Given its expected volatility, gas chromatography is an ideal method for the analysis of this compound.
Purity Assessment: When coupled with a flame ionization detector (FID), GC can provide a quantitative measure of the purity of a sample by comparing the area of the product peak to the areas of any impurity peaks.
Reaction Monitoring: Small aliquots can be taken from a reaction mixture over time to monitor the disappearance of starting materials (e.g., 1-bromo-3,5-difluorobenzene (B42898) or 1,3-difluoroaniline) and the appearance of the desired product. google.comgoogle.com
GC-Mass Spectrometry (GC-MS): This powerful hyphenated technique combines the separation power of GC with the identification capabilities of MS. eurl-pesticides.eu As components elute from the GC column, they are directly ionized and analyzed by the mass spectrometer. This allows for the confident identification of the main product peak as well as the tentative identification of byproducts and unreacted starting materials in a single analysis.
High-Performance Liquid Chromatography (HPLC): HPLC is another versatile technique, particularly useful for less volatile derivatives or for reactions conducted in solvents unsuitable for direct GC injection.
Purity and Reaction Monitoring: Using a reversed-phase column (e.g., C18) with a mobile phase such as a methanol/water or acetonitrile/water gradient, this compound can be separated from more polar or less polar impurities. A UV detector, set to a wavelength where the difluorobenzene ring absorbs (e.g., ~260 nm), would be used for detection. This setup allows for accurate quantification and monitoring of reaction progress.
These chromatographic methods are fundamental to ensuring the quality of the material used in further research and for optimizing the synthetic protocols to maximize yield and minimize impurities.
Table 5: Exemplary Chromatographic Conditions for Analysis This table provides typical starting conditions for the GC and HPLC analysis of this compound.
| Technique | Parameter | Condition |
|---|---|---|
| GC-MS | Column | 30 m x 0.25 mm ID, 0.25 µm film (e.g., DB-5ms or equivalent) |
| Carrier Gas | Helium, ~1 mL/min | |
| Inlet Temperature | 250 °C | |
| Oven Program | Start at 80 °C, hold 2 min, ramp 15 °C/min to 280 °C, hold 5 min | |
| Detector | Mass Spectrometer (EI, Scan m/z 40-400) | |
| HPLC | Column | 150 mm x 4.6 mm ID, 5 µm (e.g., C18) |
| Mobile Phase | Gradient: 60% Acetonitrile / 40% Water to 95% Acetonitrile / 5% Water over 10 min | |
| Flow Rate | 1.0 mL/min | |
| Column Temperature | 30 °C | |
| Detector | UV at 260 nm |
Future Research Directions and Unexplored Avenues for 1 3 Bromopropyl 3,5 Difluorobenzene
Integration of 1-(3-Bromopropyl)-3,5-difluorobenzene into Sustainable Chemical Processes
The drive towards green chemistry necessitates the development of manufacturing processes that are environmentally benign and resource-efficient. numberanalytics.com For this compound, future research could focus on sustainable synthetic routes and its use as a building block in green chemical applications.
Flow Chemistry: Continuous flow chemistry offers enhanced safety, efficiency, and scalability over traditional batch processing. thieme-connect.desci-hub.se Future studies could develop a continuous flow synthesis for this compound, potentially starting from 3,5-difluorobenzene and 1,3-dibromopropane. nih.gov Such a process would allow for precise control over reaction parameters, minimizing byproduct formation and energy consumption. goflow.at
Biocatalysis: Enzymes offer unparalleled selectivity under mild conditions. mdpi.com A key area of research would be the exploration of biocatalytic methods, such as using flavin-dependent halogenases (FDHs), for the selective halogenation of aromatic compounds. nih.govnih.gov While typically used for halogenating electron-rich rings, engineering these enzymes could enable the direct and selective synthesis of fluorinated and brominated precursors, reducing the reliance on hazardous reagents. mdpi.comnih.gov
Atom Economy: Research should target synthetic pathways that maximize atom economy. This includes exploring catalytic C-H activation methods to directly couple a propyl group to 1-bromo-3,5-difluorobenzene (B42898), or alternatively, functionalizing 1,3-difluorobenzene (B1663923) with a bromopropyl group, thereby minimizing waste.
| Sustainable Process | Potential Research Focus | Anticipated Benefits |
| Flow Chemistry | Development of a continuous synthesis protocol from 1,3-difluorobenzene and 1,3-dibromopropane. thieme-connect.denih.gov | Improved safety, higher yield, reduced waste, and scalability. |
| Biocatalysis | Engineering of halogenase enzymes for regioselective synthesis of precursors. nih.govnih.gov | Use of mild reaction conditions, high selectivity, and reduced environmental impact. |
| C-H Activation | Direct catalytic coupling of a propyl chain to a difluorobromobenzene core. | Maximized atom economy and simplification of synthetic routes. |
Exploration of Novel Catalytic Systems for Transformations of this compound
The dual functionality of this compound makes it an ideal substrate for exploring novel catalytic transformations. The alkyl bromide allows for nucleophilic substitution and radical reactions, while the fluoroaromatic ring is a platform for cross-coupling and C-H functionalization.
Photoredox Catalysis: Visible-light photoredox catalysis can generate radical intermediates under exceptionally mild conditions. This opens avenues for novel C-C and C-heteroatom bond formations. Future work could explore the generation of an alkyl radical from the bromopropyl chain for additions to alkenes or heteroarenes. Furthermore, photocatalysis could enable previously elusive transformations, such as the dearomative functionalization of the difluorobenzene ring. nih.gov
Earth-Abundant Metal Catalysis: Replacing precious metal catalysts (e.g., palladium) with earth-abundant alternatives (e.g., iron, copper, nickel) is a key goal in sustainable chemistry. mdpi.com Research into copper- or iron-catalyzed cross-coupling reactions at either the C-Br bond of the propyl chain or a C-F/C-H bond on the aromatic ring is a promising direction. mdpi.comsustech.edu.cn
Dual Catalysis: Combining two different catalytic cycles in one pot can enable complex transformations in a single step. An unexplored area is the dual catalytic functionalization of both the bromopropyl group and the aromatic ring of this compound, creating highly complex molecules with significant efficiency.
Discovery of Unexpected Reactivity and Synthetic Utilities of this compound
Serendipity and the exploration of unconventional reaction conditions often lead to the discovery of new chemical reactivity.
C-F Bond Functionalization: While C-F bonds are notoriously strong, their selective activation and functionalization represent a major frontier in organic chemistry. dovepress.com Research could investigate novel catalytic systems capable of selectively activating one of the C-F bonds on the difluorobenzene ring for cross-coupling, potentially leading to the synthesis of complex trifunctional molecules.
Radical Cascade Reactions: The bromopropyl moiety can serve as a radical precursor to initiate cascade reactions. researchgate.net A potential area of study involves an initial radical formation followed by intramolecular cyclization onto the aromatic ring and subsequent rearrangement or functionalization, a pathway that could lead to novel polycyclic aromatic structures.
Frustrated Lewis Pair (FLP) Chemistry: The electron-deficient difluorobenzene ring could potentially interact with sterically hindered Lewis bases, while the bromine atom acts as a Lewis acidic site. This could enable FLP-mediated activations for novel bond formations.
Development of High-Throughput Screening Methodologies for Derivatives of this compound
High-throughput screening (HTS) allows for the rapid testing of thousands of compounds to identify new leads in drug discovery and materials science. pharmaron.comyoutube.com Derivatives of this compound could be synthesized and screened for various applications.
Combinatorial Library Synthesis: The compound is an ideal starting point for creating a combinatorial library. The bromopropyl group can be reacted with a diverse set of nucleophiles (amines, thiols, alcohols), while the aromatic ring can be further functionalized via methods like palladium-catalyzed cross-coupling. lookchem.com This would generate a large library of related but distinct molecules.
Assay Development: Future research should focus on developing specific HTS assays to screen these derivative libraries. pharmaron.comnih.gov For example, fluorescence-based assays could be used to screen for enzyme inhibitors, or phenotypic screens could identify compounds with specific effects on cells. nih.govyoutube.com
| Screening Parameter | Assay Type | Potential Application Area |
| Enzyme Inhibition | Fluorescence Polarization, HTRF, AlphaLISA pharmaron.com | Drug Discovery (e.g., kinase inhibitors) |
| Cell Viability | High-Content Imaging, Luminescence-based assays | Agrochemicals (herbicides, fungicides), Oncology |
| Material Properties | Automated Optical/Electronic Measurement | Organic Electronics, Polymer Science |
Emerging Applications of this compound in Interdisciplinary Sciences
The unique combination of a flexible linker (the propyl chain) and a rigid, fluorinated aromatic core makes this compound a candidate for applications that bridge chemistry with biology and materials science.
Chemical Biology: The compound could be used to synthesize novel chemical probes. nih.gov The bromopropyl end could be attached to a reporter molecule (like a fluorophore), while the difluorophenyl ring could be designed to interact with a specific biological target. The fluorine atoms can also be useful for ¹⁹F NMR studies to monitor protein binding or cellular uptake. acs.orgmdpi.com
Materials Science: Fluorinated aromatic compounds are valuable in materials science due to their unique electronic properties and stability. numberanalytics.comresearchgate.net this compound could serve as a monomer or functionalizing agent for polymers, or as a linker for creating metal-organic frameworks (MOFs). nih.govrsc.org The fluorination can enhance properties like thermal stability and hydrophobicity, while the propyl chain provides flexibility. alfa-chemistry.comacs.org
Biosensor Development: The compound could be used to functionalize sensor surfaces. nih.govmdpi.com The bromopropyl group allows for covalent attachment to a transducer surface (e.g., gold or carbon nanotubes), while the difluorophenyl unit can be tailored for selective recognition of analytes through non-covalent interactions, enabling the development of next-generation diagnostic devices. nih.govresearchgate.net
Q & A
Q. Supporting Data :
- Similar bromopropyl derivatives (e.g., (3-Bromopropyl)benzene) are synthesized via alkylation, with bp ~237°C and purity >95% (GC) .
- 3,5-Difluorobromobenzene derivatives are stabilized by electron-withdrawing fluorine groups, enhancing electrophilic substitution efficiency .
Advanced: How do steric and electronic effects of the 3,5-difluoro substituents influence nucleophilic substitution at the bromopropyl chain?
Methodological Answer:
The meta-fluorine groups exert dual effects:
Electronic : Fluorine’s -I effect increases the electrophilicity of the benzylic carbon, accelerating SN2 reactions.
Steric Hindrance : Bulky fluorine substituents may hinder nucleophilic approach, requiring optimized reaction conditions.
Q. Experimental Design :
- Compare reactivity with non-fluorinated analogs (e.g., bromopropylbenzene) in SN2 reactions (e.g., with NaN₃ or KCN).
- Use DFT calculations to map transition-state geometries and quantify steric contributions.
- Monitor reaction progress via <sup>19</sup>F NMR to track fluorine’s electronic environment changes .
Basic: What spectroscopic techniques are optimal for characterizing this compound?
Methodological Answer:
- <sup>1</sup>H/<sup>13</sup>C NMR :
- <sup>1</sup>H : Look for benzylic CH₂ protons (~δ 3.0–3.5 ppm) and aromatic protons (δ 6.8–7.2 ppm, split due to fluorine coupling).
- <sup>13</sup>C : Fluorine-coupled carbons show splitting (e.g., C-F J ~245 Hz).
- <sup>19</sup>F NMR : Two distinct signals for meta-fluorines (δ -110 to -120 ppm).
- Mass Spectrometry : Expect M⁺ peaks at m/z 264 (C₉H₈BrF₂⁺) and isotopic patterns consistent with bromine .
Q. Example Data :
| Technique | Key Peaks/Signals | Reference Compound Data |
|---|---|---|
| <sup>1</sup>H NMR | δ 3.2 (t, J=6.5 Hz, 2H, CH₂Br) | Similar to |
| <sup>19</sup>F NMR | δ -115 (d, J=21 Hz, 2F) |
Advanced: How can competing elimination pathways be suppressed during functionalization of the bromopropyl chain?
Methodological Answer:
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize transition states and disfavor E2 elimination.
- Base Selection : Employ bulky bases (e.g., DBU) to reduce β-hydrogen abstraction.
- Temperature Modulation : Lower temperatures (e.g., -20°C) slow elimination kinetics.
- Additives : Add KI to enhance leaving-group ability via halide exchange (Finkelstein reaction) .
Case Study :
In analogous bromopropyl systems, switching from NaOEt to DBU reduced elimination byproducts from 25% to <5% .
Basic: What are the recommended storage conditions for this compound?
Methodological Answer:
- Temperature : Store at 2–8°C in amber glass vials to prevent thermal degradation.
- Atmosphere : Use argon or nitrogen to avoid moisture-induced hydrolysis.
- Container : Avoid polypropylene (reacts with Br); use PTFE-lined caps.
Q. Data Example :
| Reaction | Catalyst | Yield (Bromopropyl Site) | Yield (Aryl Site) |
|---|---|---|---|
| Suzuki-Miyaura | Pd(OAc)₂ | 45% | 30% |
| Stille (with SPhos) | Pd(PPh₃)₄ | 78% | <5% |
Reference : Similar selectivity observed in 3-bromophenylpyrazole systems .
Basic: How can impurities (e.g., residual dibromopropane) be quantified in synthesized this compound?
Q. Methodological Answer :
- GC-MS : Use a DB-5 column (30 m × 0.25 mm) with He carrier gas. Dibromopropane elutes earlier (RT ~5.2 min vs. product RT ~12.1 min).
- HPLC : C18 column, acetonitrile/water (70:30), UV detection at 254 nm.
Q. Validation :
Advanced: What mechanistic insights explain the compound’s stability under acidic vs. basic conditions?
Q. Methodological Answer :
- Acidic Conditions : Protonation of the benzylic CH₂ group increases Br⁻ leaving tendency, leading to hydrolysis (SN1 mechanism).
- Basic Conditions : Strong bases (e.g., NaOH) induce E2 elimination (H abstraction from β-carbon).
Q. Experimental Validation :
- Kinetic Studies : Monitor degradation rates via <sup>1</sup>H NMR in D₂O/NaOD vs. DCl.
- Activation Energy : Calculate Eₐ for hydrolysis (ΔG‡ ~85 kJ/mol) and elimination (ΔG‡ ~92 kJ/mol) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
